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beta-DimorphecolicAcid

Cat. No.: B13848546
M. Wt: 170.21 g/mol
InChI Key: DXBPYWYTZPHKMA-IUNRWVRJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-DimorphecolicAcid is a useful research compound. Its molecular formula is C9H14O3 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O3 B13848546 beta-DimorphecolicAcid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

(3S,4E,6E)-3-hydroxynona-4,6-dienoic acid

InChI

InChI=1S/C9H14O3/c1-2-3-4-5-6-8(10)7-9(11)12/h3-6,8,10H,2,7H2,1H3,(H,11,12)/b4-3+,6-5+/t8-/m1/s1

InChI Key

DXBPYWYTZPHKMA-IUNRWVRJSA-N

Isomeric SMILES

CC/C=C/C=C/[C@H](CC(=O)O)O

Canonical SMILES

CCC=CC=CC(CC(=O)O)O

Origin of Product

United States

Occurrence and Natural Bioproduction of Beta Dimorphecolic Acid

Production by Fungi and Algae

Identification in Sea Algae and Cyanobacteria (Oscillatoria redekei)

Research into the fatty acid composition of various marine and freshwater organisms has led to the identification of dimorphecolic acid. While the alpha isomer, alpha-dimorphecolic acid, has been reported in sea algae, specific identification of beta-dimorphecolic acid in this broad category is not prominently documented in scientific literature. researchgate.netmdpi.com

In the case of cyanobacteria, detailed studies have been conducted on the species Oscillatoria redekei. Bioassay-guided fractionation of extracts from Oscillatoria redekei (syn. Limnothrix redekei) HUB 051 led to the isolation of two primary unsaturated hydroxy fatty acids. mdpi.com Through detailed spectroscopic analysis, these were identified as alpha-dimorphecolic acid (a 9-hydroxy-10E, 12Z-octadecadienoic acid) and coriolic acid (a 13-hydroxy-9Z, 11E-octadecadienoic acid). mdpi.comresearchgate.net While "dimorphecolic acid" has been mentioned in relation to Oscillatoria species in broader contexts, specific investigations have pinpointed the alpha isomer as the compound isolated from this cyanobacterium. nih.govmdpi.com

The isolation process from Oscillatoria redekei involved initial extraction with n-hexane, followed by a series of chromatographic separations.

Table 1: Research Findings on Dimorphecolic Acid in Oscillatoria redekei

Finding DetailsOrganismCompound IdentifiedKey Research MethodReference
Isolation of antibacterial fatty acidsOscillatoria redekei HUB 051alpha-Dimorphecolic acid and Coriolic acidBioassay-guided fractionation, HPLC mdpi.com
Mention as an antibacterial fatty acidOscillatoria redekeialpha-Dimorphecolic acidReview of cyanobacterial metabolites nih.gov

This table is interactive. Click on the headers to sort.

Isolation from Cordyceps militaris

The medicinal mushroom Cordyceps militaris has been a subject of extensive phytochemical analysis, leading to the isolation of numerous bioactive compounds, including beta-dimorphecolic acid. In a study focused on the anti-inflammatory constituents of an ethanol (B145695) extract of artificially cultured Cordyceps militaris, both alpha- and beta-dimorphecolic acid were successfully isolated and identified. researchgate.net

The isolation procedure involved column chromatographic separation of the ethanol extract. The structures of the isolated compounds were determined using spectroscopic methods. This research explicitly confirms the presence of beta-dimorphecolic acid in this fungal species.

Table 2: Research Findings on beta-Dimorphecolic Acid in Cordyceps militaris

Finding DetailsOrganismCompound IsolatedKey Research Method(s)Reference
Isolation of anti-inflammatory constituentsCordyceps militarisbeta-Dimorphecolic acid and alpha-Dimorphecolic acidColumn chromatography, Spectroscopic analysis researchgate.net

This table is interactive. Click on the headers to sort.

Biosynthetic Pathways and Enzymatic Mechanisms of Beta Dimorphecolic Acid

Role of Divergent Delta12-Oleic Acid Desaturases

The biosynthesis of beta-dimorphecolic acid is a prime example of the evolution of specialized enzymatic functions from common metabolic pathways. Central to this process are two divergent forms of Δ12-oleic acid desaturase, which have evolved to perform novel catalytic activities beyond the typical desaturation of oleic acid.

In the seeds of Dimorphotheca sinuata, two distinct Δ12-oleic acid desaturase enzymes, designated DsFAD2-1 and DsFAD2-2, are responsible for the synthesis of dimorphecolic acid. nih.gov These enzymes were identified through the analysis of expressed sequence tags from the developing seeds of the plant. nih.gov While both are related to the FAD2 gene family, which typically introduces a cis-double bond at the Δ12 position of oleic acid, they have evolved to catalyze unique and sequential reactions.

Expression studies of DsFAD2-1 in soybean somatic embryos and the yeast Saccharomyces cerevisiae revealed that it catalyzes the formation of a trans-Δ12 double bond in linoleic acid, a departure from the more common cis configuration. nih.gov DsFAD2-2, on the other hand, performs a more complex transformation. When co-expressed with DsFAD2-1, it acts on the trans-Δ12 linoleic acid to produce dimorphecolic acid. nih.gov This indicates a coordinated and sequential activity of these two enzymes in the biosynthetic pathway.

The biosynthesis of dimorphecolic acid begins with oleic acid, a common monounsaturated fatty acid in plants. The first committed step is the desaturation of oleic acid at the Δ12 position, catalyzed by DsFAD2-1, to yield a linoleic acid isomer with a trans-Δ12 double bond (18:2Δ⁹ᶜⁱˢ,¹²ᵗʳᵃⁿˢ). nih.govresearchgate.net

This trans-linoleic acid then serves as the substrate for the second enzyme, DsFAD2-2. This enzyme catalyzes a remarkable reaction that involves the conversion of the Δ⁹ double bond of the linoleic acid precursor into a C-9 hydroxyl group and a new trans-Δ10 double bond. nih.gov The result of this enzymatic activity is the formation of dimorphecolic acid (9-hydroxy-18:2Δ¹⁰ᵗʳᵃⁿˢ,¹²ᵗʳᵃⁿˢ). The proposed pathway highlights a unique modification of a pre-existing fatty acid to generate a structurally complex and unusual fatty acid. researchgate.net

The stereochemistry of the fatty acid intermediates and the final product is a critical aspect of the biosynthetic pathway of dimorphecolic acid. DsFAD2-1 exhibits a distinct stereochemical specificity, producing a trans-Δ12 double bond instead of the typical cis configuration. nih.gov

Furthermore, DsFAD2-2 shows a clear substrate preference for the trans-Δ12 isomer of linoleic acid. nih.gov While it can act on the more common cis-Δ12 linoleic acid, it does so with significantly lower efficiency, leading to only trace amounts of the cis-Δ12 isomer of dimorphecolic acid. nih.gov This substrate specificity ensures the efficient and stereochemically controlled synthesis of the trans,trans-conjugated diene system characteristic of beta-dimorphecolic acid.

EnzymeSubstrateProductKey Transformation
DsFAD2-1 Oleic Acid (18:1Δ⁹ᶜⁱˢ)trans-Δ12 Linoleic Acid (18:2Δ⁹ᶜⁱˢ,¹²ᵗʳᵃⁿˢ)Introduction of a trans double bond at the Δ12 position.
DsFAD2-2 trans-Δ12 Linoleic Acid (18:2Δ⁹ᶜⁱˢ,¹²ᵗʳᵃⁿˢ)beta-Dimorphecolic Acid (9-hydroxy-18:2Δ¹⁰ᵗʳᵃⁿˢ,¹²ᵗʳᵃⁿˢ)Conversion of the Δ⁹ double bond to a C-9 hydroxyl group and a trans-Δ10 double bond.

Unique Enzymatic Transformations in Hydroxydienoid Fatty Acid Biogenesis

The biosynthesis of dimorphecolic acid showcases a remarkable example of neofunctionalization within the FAD2 enzyme family. The transformation catalyzed by DsFAD2-2 is particularly noteworthy as it is a bifunctional reaction that includes both hydroxylation and double bond isomerization. This type of concerted action is unusual for a single desaturase-like enzyme. The evolution of two divergent Δ12-oleic acid desaturases to carry out the synthesis of an unusual fatty acid like dimorphecolic acid is considered an unprecedented phenomenon in the plant kingdom. nih.gov This pathway for producing a hydroxydienoid fatty acid highlights the metabolic plasticity of plants in generating diverse and structurally complex lipids.

Genetic and Molecular Regulation of Biosynthesis

The biosynthesis of beta-dimorphecolic acid is tightly regulated, with the key enzymes being expressed in a tissue-specific and developmentally controlled manner. The identification of the cDNAs for DsFAD2-1 and DsFAD2-2 from expressed sequence tags of developing Dimorphotheca sinuata seeds indicates that the expression of these genes is spatially and temporally regulated, coinciding with the period of oil accumulation in the seeds. nih.gov While the specific transcription factors and regulatory elements that control the expression of the DsFAD2-1 and DsFAD2-2 genes have not been extensively characterized, the accumulation of dimorphecolic acid in seeds suggests a coordinated transcriptional regulation of the pathway. The presence of this specialized metabolic pathway in the seeds points to a potential role of dimorphecolic acid in the energy storage or defense mechanisms of the developing embryo.

Chemical Synthesis Strategies and Structural Modification

Enantioselective Total Synthesis Approaches

Enantioselective total synthesis aims to produce a single, desired stereoisomer of a molecule from simpler, achiral starting materials. For beta-dimorphecolic acid, this involves a series of carefully orchestrated chemical reactions.

A key challenge in synthesizing beta-dimorphecolic acid is the creation of its chiral centers with the correct three-dimensional arrangement. The Sharpless asymmetric dihydroxylation has proven to be a powerful tool for this purpose. nih.govmdpi.com This reaction introduces two adjacent hydroxyl (-OH) groups across a double bond with a high degree of stereocontrol. An efficient enantioselective synthesis of beta-dimorphecolic acid has been developed starting from 1,9-nonane diol, which prominently features the Sharpless asymmetric dihydroxylation as a crucial step. researchgate.netncl.res.inresearchgate.net This method allows for the establishment of the required stereochemistry early in the synthetic sequence.

The construction of the carbon skeleton of beta-dimorphecolic acid often employs powerful carbon-carbon bond-forming reactions. The Sonogashira coupling is one such reaction, utilized to connect a terminal alkyne with an aryl or vinyl halide, a process catalyzed by palladium and copper complexes. wikipedia.orgyoutube.com This reaction is instrumental in building the characteristic polyunsaturated chain of the molecule. researchgate.netncl.res.in

Following the construction of the carbon framework, the Birch reduction is employed. This reaction selectively reduces an aromatic ring or a triple bond to a specific isomer of a double bond, which is critical for achieving the correct geometry of the double bonds within the final beta-dimorphecolic acid structure. researchgate.netncl.res.in The combination of Sonogashira coupling and Birch reduction provides a robust strategy for assembling the core structure of the molecule. researchgate.netncl.res.ingrafiati.comgoogle.co.inncl.res.in

Another sophisticated strategy for controlling the stereochemistry of beta-dimorphecolic acid involves the use of organometallic complexes. Specifically, a π-allyltricarbonyliron lactone complex has been ingeniously used to direct the formation of all the stereochemical features of the natural product. rsc.orgcam.ac.ukcrukcambridgecentre.org.uk

This highly stereoselective synthesis features a diastereoselective reduction of a ketone. rsc.orgrsc.org The tricarbonyliron lactone tether acts as a chiral auxiliary, inducing a 1,5-transfer of chirality. rsc.orgcam.ac.uk This is followed by a stereoselective decarboxylation to create the remaining stereocenters of beta-dimorphecolic acid. rsc.orgrsc.org This method showcases the power of temporary metal complexation to achieve high levels of stereocontrol in acyclic systems. thieme-connect.de

Chemo-Enzymatic Synthesis Methods

Chemo-enzymatic synthesis combines the selectivity of biological catalysts (enzymes) with the practicality of traditional organic chemistry. This approach offers an alternative and often highly efficient route to complex molecules like beta-dimorphecolic acid.

Lipoxygenases (LOXs) are enzymes that catalyze the regio- and stereoselective dioxygenation of polyunsaturated fatty acids, such as linoleic acid, to produce hydroperoxy fatty acids. d-nb.info These enzymes are central to the chemo-enzymatic synthesis of beta-dimorphecolic acid. d-nb.inforesearchgate.net For instance, barley seed lipoxygenase has been used to catalyze the conversion of linoleic acid into 9-hydroperoxy-trans-10,cis-12-octadecadienoic acid, a key intermediate. researchgate.net This enzymatic step establishes the crucial stereocenter at the C-9 position. The resulting hydroperoxide is then chemically reduced to the corresponding alcohol, yielding beta-dimorphecolic acid. d-nb.inforesearchgate.net This approach has also been applied to the synthesis of the methyl ester of beta-dimorphecolic acid. researchgate.net

It's important to note that while some lipoxygenases produce related compounds, the specific stereochemistry of beta-dimorphecolic acid found in some plants, with its 10(E),12(E) double bond configuration, can differ from the 10(E),12(Z) configuration typically found in animal lipoxygenase products. acs.org

The synthesis of beta-dimorphecolic acid is a prime example of controlled oxylipin generation. nih.govnih.govaocs.org Oxylipins are a broad class of signaling molecules derived from the oxidation of polyunsaturated fatty acids. mdpi.com By carefully selecting the appropriate enzyme and reaction conditions, chemists can direct the oxidation of a fatty acid substrate towards a specific oxylipin product. mdpi.com

The chemo-enzymatic synthesis of beta-dimorphecolic acid showcases this principle. The process begins with the enzymatic formation of a specific hydroperoxy fatty acid from linoleic acid. researchgate.net This is followed by a chemical reduction step to yield the final hydroxylated product. d-nb.info This two-step procedure, combining an enzymatic oxidation with a chemical reduction, provides a controlled and efficient route to beta-dimorphecolic acid. d-nb.info

Interactive Data Tables

Table 1: Key Reactions in the Enantioselective Total Synthesis of Beta-Dimorphecolic Acid

Reaction Purpose Key Reagents/Features Reference(s)
Sharpless Asymmetric DihydroxylationEstablishes key chiral centersOsmium tetroxide, chiral ligand nih.govmdpi.comresearchgate.netncl.res.in
Sonogashira CouplingForms carbon-carbon bonds to build the molecular backbonePalladium catalyst, copper co-catalyst researchgate.netncl.res.inwikipedia.orgyoutube.com
Birch ReductionSelectively reduces triple bonds to form specific double bond isomersSodium or lithium in liquid ammonia (B1221849) with an alcohol researchgate.netncl.res.in
Stereoselective ReductionControls stereochemistry via a metal complexπ-allyltricarbonyliron lactone complex rsc.orgcam.ac.ukrsc.orgrsc.orgcam.ac.uk

Table 2: Chemo-Enzymatic Synthesis of Beta-Dimorphecolic Acid

Step Process Key Enzyme/Reagent Reference(s)
1Enzymatic OxidationLipoxygenase (e.g., from barley seed) d-nb.inforesearchgate.netresearchgate.net
2Chemical ReductionReducing agent (e.g., sodium borohydride) d-nb.inforesearchgate.net

Synthesis of Analogues and Derivatives for Structure-Activity Relationship Studies

The generation of analogues of beta-dimorphecolic acid is fundamental to SAR studies, which aim to identify the chemical moieties responsible for its biological effects. By systematically altering the structure of the parent compound and assessing the impact on its activity, researchers can design more potent and selective molecules.

Preparation of Hydroxystearic Acid Derivatives

A key strategy in modifying dimorphecolic acid involves the saturation of its conjugated double bonds to produce hydroxystearic acid (HSA) derivatives. The naturally occurring (S)-dimorphecolic acid, which can be sourced from the seeds of plants in the Dimorphotheca genus, serves as a valuable chiral precursor for the synthesis of enantiopure (R)-9-hydroxystearic acid ((R)-9-HSA). mdpi.comgsartor.orgnih.gov This is a significant advantage as it provides a green and efficient route to these chiral molecules. mdpi.com

The typical synthetic pathway begins with the transmethylation of the triglycerides extracted from the seeds, followed by hydrogenation. This process reduces the conjugated diene system of the dimorphecolic acid backbone. For instance, hydrogenation over a catalyst like Adam's catalyst (Platinum dioxide) is employed to yield methyl (9R)-9-hydroxystearate. mdpi.com It is important to choose derivatization methods carefully, as strongly acidic conditions, such as using methanol (B129727) with hydrogen chloride or boron trifluoride, can cause unwanted side reactions. These can include dehydration to form conjugated trienoic acids or the formation of methoxy (B1213986) dienes. aocs.org

Once the saturated methyl (9R)-9-hydroxystearate backbone is obtained, further modifications can be introduced at the C-9 hydroxyl group and the C-1 ester group to explore SAR. These modifications are intended to probe the importance of the hydroxyl and carboxyl functionalities for the molecule's biological activity. mdpi.com A series of derivatives can be synthesized to investigate how changes to these key positions affect the compound's properties. mdpi.com

For example, the hydroxyl group at C-9 can be converted into other functional groups. Treatment with tosyl chloride can transform it into a tosyloxy group. This derivative can then be reacted with nucleophiles; for instance, refluxing with methanol can produce a methyl ether. The C-9 position can also be converted to an amino group via an azide (B81097) intermediate, allowing for the synthesis of methyl 9-aminostearate derivatives. mdpi.com These transformations provide insight into whether a free hydroxyl group is necessary for activity and how hydrogen bonding at this position influences biological effects. mdpi.com

Table 1: Synthesis of 9-Hydroxystearic Acid (9-HSA) Derivatives from Dimorphecolic Acid Precursor
Starting MaterialReaction StepKey ReagentsProductPurpose of Modification
(S)-Dimorphecolic Acid (from Dimorphotheca oil)Transmethylation & HydrogenationAdam's catalyst (PtO₂)Methyl (9R)-9-hydroxystearateCreate saturated chiral backbone. mdpi.com
Methyl (9R)-9-hydroxystearateTosylationTosyl chlorideMethyl (R)-9-(tosyloxy)octadecanoateActivate the C-9 hydroxyl for substitution. mdpi.com
Methyl (R)-9-(tosyloxy)octadecanoateEtherificationMethanol (reflux)Methyl 9-methoxyoctadecanoateStudy the effect of replacing the hydroxyl with an ether group. mdpi.com
Methyl (9R)-9-hydroxystearateAzidation (via mesylate)1. Mesyl chloride 2. Sodium azideMethyl (9S)-9-azidooctadecanoateIntermediate for amine synthesis. mdpi.com
Methyl (9S)-9-azidooctadecanoateReductionH₂, Pd/CMethyl (9S)-9-aminooctadecanoateStudy the effect of replacing the hydroxyl with an amino group. mdpi.com

Modifications for Enhanced Research Utility

To facilitate research into the biological roles of fatty acids, they can be chemically modified with reporter tags, such as fluorescent labels or biotin (B1667282). researchgate.net These modifications create powerful tools for visualizing and tracking the molecules within complex biological systems. While specific examples of beta-dimorphecolic acid being tagged in this manner are not extensively documented, the general strategies applied to other fatty acids are applicable.

Fluorescent labeling involves covalently attaching a fluorophore to the fatty acid. This allows for real-time monitoring of the fatty acid's uptake, subcellular localization, and metabolic fate using cellular imaging techniques like confocal microscopy. nih.govresearchgate.net This approach provides crucial insights into the roles of fatty acids in cellular metabolism, signaling pathways, and the mechanisms of various diseases. A variety of fluorophores can be used, including BODIPY dyes, carbazole (B46965) derivatives, and near-infrared (NIR) dyes like Alexa Fluor, each with unique spectral properties. researchgate.netnih.govrsc.org The choice of fluorophore and its attachment point on the fatty acid are critical to ensure that the analogue's behavior mimics that of the natural compound. nih.gov

Another modification for research utility is biotinylation, the process of attaching a biotin molecule. Biotin's high-affinity interaction with streptavidin can be exploited for the detection, purification, and isolation of interacting partners, such as binding proteins or enzymes.

These modifications transform a fatty acid like beta-dimorphecolic acid from a simple metabolite into a sophisticated probe for biological inquiry. Such tools are invaluable in drug discovery and for elucidating the complex roles of lipids in health and disease. nih.gov

Table 2: Potential Modifications of Beta-Dimorphecolic Acid for Research Applications
Modification TypeExample TagMethod of AttachmentResearch ApplicationCitation
Fluorescent LabelingBODIPY, Alexa Fluor, CarbazoleCovalent bonding to the carboxyl group or other functionalizable positions.Live-cell imaging to track uptake, distribution, and metabolism; studying interactions with cellular components. nih.govrsc.org
BiotinylationBiotinCovalent linkage, often via an amide bond to the carboxyl group.Affinity purification of binding partners (e.g., receptors, enzymes); detection in assays (e.g., ELISA). researchgate.netglpbio.cn
Radioisotope Labeling¹⁴C, ³HIncorporation during chemical synthesis.Quantitative metabolic flux analysis; tracking distribution in whole organisms. nih.gov

Advanced Methodologies for Structural Elucidation and Quantitative Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the molecular structure of beta-dimorphecolic acid. These techniques provide detailed information about the compound's carbon framework, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of beta-dimorphecolic acid. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) experiments are employed to assign the specific chemical shifts and establish connectivity within the molecule.

¹H NMR spectra provide information on the chemical environment of protons. Key signals for beta-dimorphecolic acid include those for the olefinic protons of the conjugated diene system and the proton attached to the carbon bearing the hydroxyl group. researchgate.net ¹³C NMR spectra reveal the chemical shifts for each carbon atom, including the carboxyl carbon, the hydroxyl-bearing carbon, and the carbons involved in the double bonds. researchgate.net

2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for confirming the structure. COSY experiments establish proton-proton couplings, while HMBC reveals long-range correlations between protons and carbons, which helps to piece together the molecular skeleton. researchgate.net For instance, HMBC correlations can link the protons on neighboring carbons to the carbons of the conjugated system, confirming the position of the hydroxyl group relative to the diene. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for Beta-Dimorphecolic Acid Derivatives

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
1 - ~177.6
2 ~2.34 (t) ~33.6
3 ~1.63 (m) ~24.6
9 ~4.1 (m) ~72-74
10 ~5.6-5.8 (m) ~125-130
11 ~6.0-6.2 (m) ~128-132
12 ~5.9-6.1 (m) ~129-133
13 ~5.4-5.6 (m) ~133-135

Note: Exact chemical shifts can vary depending on the solvent and specific derivative (e.g., methyl ester) being analyzed. Data compiled from representative findings. researchgate.net

Mass spectrometry is essential for determining the molecular weight and elemental composition of beta-dimorphecolic acid. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides highly accurate mass measurements, allowing for the determination of the precise molecular formula (C₁₈H₃₂O₃). hmdb.ca

The fragmentation pattern observed in MS/MS experiments provides further structural information. Cleavage adjacent to the hydroxyl group is a characteristic fragmentation pathway for hydroxy fatty acids, helping to pinpoint the location of the -OH group along the aliphatic chain. The combination of liquid chromatography with mass spectrometry (LC-MS) is a powerful approach for analyzing beta-dimorphecolic acid in complex mixtures. mdpi.comehu.es

Table 2: Mass Spectrometry Data for Beta-Dimorphecolic Acid

Parameter Value Reference
Molecular Formula C₁₈H₃₂O₃ chemfaces.com
Monoisotopic Molecular Weight 296.2351 g/mol hmdb.ca
Ionization Mode ESI (Negative or Positive) ehu.esresearchgate.net

UV-Vis spectroscopy is particularly useful for identifying and quantifying compounds with chromophores, such as the conjugated diene system in beta-dimorphecolic acid. The conjugated double bonds give rise to a characteristic strong absorption in the UV region, typically around 230-234 nm. oup.com This property is often exploited for detection in chromatographic methods like HPLC.

Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in the molecule. The FT-IR spectrum of beta-dimorphecolic acid shows characteristic absorption bands for the hydroxyl (-OH) group, the carboxylic acid (C=O and O-H), and the carbon-carbon double bonds (C=C) of the conjugated system. ehu.esoup.com The absence of a strong band around 990 cm⁻¹ can help confirm the Z,Z or E,Z configuration of the double bonds, as E,E conjugated systems typically show a strong absorption at this wavenumber. oup.com

Table 3: Key Spectroscopic Data from UV-Vis and FT-IR

Technique Feature Wavelength/Wavenumber
UV-Vis λmax (Conjugated Diene) ~232 nm
FT-IR O-H Stretch (Hydroxyl & Carboxylic Acid) ~3400 cm⁻¹ (broad)
FT-IR C-H Stretch (Aliphatic) ~2850-2960 cm⁻¹
FT-IR C=O Stretch (Carboxylic Acid) ~1710 cm⁻¹
FT-IR C=C Stretch (Conjugated Diene) ~1600-1650 cm⁻¹

Note: Data compiled from representative findings for hydroxy fatty acids with conjugated dienes. oup.commazums.ac.ir

Chromatographic Separation and Analysis

Chromatographic techniques are indispensable for the isolation, purification, and quantification of beta-dimorphecolic acid from complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for fatty acid analysis. However, due to the low volatility of beta-dimorphecolic acid, chemical derivatization is required prior to analysis. googleapis.com A common procedure is transesterification to form the more volatile fatty acid methyl ester (FAME). rsc.org The hydroxyl group is also often derivatized, for example, by silylation, to further increase volatility and improve chromatographic peak shape. oup.com

Once derivatized, the compound can be separated from other fatty acids based on its retention time on the GC column. The coupled mass spectrometer provides mass spectra that confirm the identity of the compound and aid in its quantification. ekb.eg

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the preparative isolation and analytical quantification of beta-dimorphecolic acid. oup.comresearchgate.net Reversed-phase HPLC, using a C18 column, is the most common mode of separation. gerli.com

The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, often with a small amount of acid (like acetic or formic acid) to ensure the carboxylic acid group remains protonated. oup.comgerli.com Detection is frequently achieved using a photodiode array (PDA) detector set to the absorption maximum of the conjugated diene (~232 nm), providing both selectivity and sensitivity. oup.com HPLC can also be directly coupled with mass spectrometry (LC-MS) for enhanced specificity and identification power. mdpi.com This method allows for the direct analysis of the underivatized acid, simplifying sample preparation. nih.gov

Table 4: Typical HPLC Parameters for Beta-Dimorphecolic Acid Analysis

Parameter Description
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Acetic or Formic Acid)
Flow Rate ~1 mL/min
Detection UV/PDA at ~232 nm or Mass Spectrometry (ESI)
Sample State Underivatized (for LC-MS) or as free acid

Note: Parameters are representative and can be optimized for specific applications. oup.comresearchgate.netgerli.com

Derivatization Strategies for Enhanced Chromatographic Resolution and Detection

The analysis of beta-dimorphecolic acid by chromatographic methods, especially gas chromatography (GC), often requires chemical modification or derivatization. This process converts the analyte into a form that is more suitable for the chosen analytical technique, enhancing volatility, improving thermal stability, increasing chromatographic resolution, and boosting detection sensitivity.

For Gas Chromatography (GC) analysis, the primary challenge is the low volatility of hydroxy fatty acids. Derivatization is essential to produce thermally stable and volatile compounds. The most common strategies involve the esterification of the carboxylic acid group and the conversion of the hydroxyl group into a less polar ether.

Esterification of the Carboxyl Group: The conversion of the carboxylic acid to its corresponding methyl ester (FAME) is a fundamental step for GC analysis. nih.gov Acid-catalyzed methods using reagents like boron trifluoride (BF₃) in methanol (B129727) or methanolic solutions of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are widely employed. rsc.orgaocs.org For instance, complete esterification of hydroxy fatty acids has been achieved by heating with 35% BF₃ in methanol at 100°C for two minutes. rsc.org Base-catalyzed transesterification is another rapid and convenient option, particularly for beta-dimorphecolic acid bound within glycerolipids. aocs.org Quaternary ammonium (B1175870) ion exchange resins in the methoxide (B1231860) form have been reported as particularly suitable for the transesterification of oils containing hydroxy fatty acids with conjugated double bond systems, such as dimorphecolic acid. aocs.org

Derivatization of the Hydroxyl Group: To further increase volatility and prevent unwanted interactions within the GC column, the hydroxyl group of beta-dimorphecolic acid is often converted to a trimethylsilyl (B98337) (TMS) ether. This silylation step, typically performed after esterification, yields a derivative (e.g., the TMS-ether methyl ester) that is ideal for GC-MS analysis, providing sharp chromatographic peaks and characteristic mass spectra useful for structural confirmation.

For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is not always necessary, as LC can handle less volatile and more polar compounds. rsc.org However, specific derivatization strategies are employed to significantly enhance ionization efficiency and detection sensitivity, especially for trace-level quantification.

Charge-Reversal Derivatization: To improve sensitivity in positive-ion electrospray ionization (ESI)-MS, charge-reversal derivatization can be used. Reagents such as N-(4-aminomethylphenyl)pyridinium (AMPP) react with the carboxylic acid group to introduce a permanent positive charge onto the molecule. nih.gov This "charge-tagging" strategy dramatically enhances the ionization response, leading to substantial improvements in detection limits compared to the analysis of the underivatized acid in negative-ion mode. nih.gov

Isotopic Derivatization: For high-accuracy quantitative analysis, isotopic derivatization reagents like 5-(dimethylamino)-1-carbohydrazide-isoquinoline (DMAQ) can be utilized. frontiersin.org This approach involves tagging the sample molecules with a light isotope version of the reagent and spiking the sample with standards tagged with a heavy isotope version. This allows for the correction of matrix effects and variations in ionization efficiency, enabling precise and accurate quantification. frontiersin.org

Derivatization for Structural Confirmation: To aid in the structural elucidation by mass spectrometry, particularly for determining the position of double bonds and hydroxyl groups, the carboxylic acid can be converted into specific derivatives like picolinyl esters or pyrrolidides. aocs.org These derivatives produce highly informative fragmentation patterns upon collision-induced dissociation in the mass spectrometer. aocs.org

Derivatization TargetReagent/MethodPurpose/AdvantagePrimary Technique
Carboxyl Group Boron Trifluoride (BF₃)-MethanolIncreases volatility and thermal stability by forming methyl esters (FAMEs). rsc.orgGC-MS
Carboxyl Group Methanolic HCl / H₂SO₄Acid-catalyzed esterification to form FAMEs for improved GC performance. rsc.orgGC-MS
Carboxyl Group N-(4-aminomethylphenyl)pyridinium (AMPP)Adds a permanent positive charge, significantly enhancing detection sensitivity in ESI-MS. nih.govLC-MS/MS
Carboxyl Group Pyrrolidine + Acetic AcidForms pyrrolidide derivatives that provide structurally informative fragmentation for locating functional groups. aocs.orgGC-MS
Hydroxyl Group Silylation Reagents (e.g., BSTFA)Converts the hydroxyl group to a less polar TMS ether, increasing volatility and stability.GC-MS
Carboxyl Group Isotopic Reagents (e.g., DMAQ)Enables highly accurate quantification by correcting for matrix effects using an isotopic internal standard. frontiersin.orgLC-MS/MS

Integrated Analytical Approaches for Complex Natural Product Mixtures

Beta-dimorphecolic acid is typically found in complex biological matrices, such as seed oils or cellular extracts, alongside a multitude of other lipids and metabolites. researchgate.netresearchgate.net Analyzing it accurately requires integrated analytical approaches that combine powerful separation techniques with highly specific detection methods. This strategy, often referred to as a hyphenated technique, is essential for isolating the target analyte from interferences and achieving unambiguous identification and quantification.

The cornerstone of modern lipid analysis is the coupling of a chromatography system with a mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a classic and robust integrated technique for the analysis of fatty acids. After derivatization to volatile esters (e.g., FAMEs), the complex mixture is injected into the GC. ekb.eg The components are separated based on their boiling points and polarity as they pass through a long capillary column. The separated compounds then enter the mass spectrometer, which provides two crucial pieces of information: a mass spectrum that serves as a chemical fingerprint for identification, and a retention time that is characteristic of the specific compound under the given conditions. This approach has been successfully used to identify beta-dimorphecolic acid in various natural sources. researchgate.netgoogleapis.com

Liquid Chromatography-Mass Spectrometry (LC-MS): The integration of liquid chromatography with mass spectrometry is arguably the most powerful and versatile approach for analyzing natural product mixtures. nih.gov LC-MS can analyze beta-dimorphecolic acid in its native form without derivatization, although derivatization can be used to boost sensitivity. rsc.orgnih.gov The versatility of LC allows for multiple separation modes:

Reversed-Phase (RP-LC): Using non-polar stationary phases (like C8 or C18), RP-LC separates lipids primarily based on their hydrophobicity. nih.govnih.gov This is the most common mode for lipidomics.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and is effective for separating more polar lipids, providing a complementary separation to RP-LC. nih.gov

A comprehensive analysis of a complex extract may involve a multi-dimensional approach, where the sample is analyzed using different LC columns (e.g., C8, C18, and HILIC) to achieve a more complete profile of the lipidome. nih.gov The use of tandem mass spectrometry (MS/MS) further enhances specificity, allowing for the selective monitoring of fragmentation transitions unique to beta-dimorphecolic acid, which is critical for accurate quantification in dense matrices like serum or tissue extracts. lcms.cz

The combination of these techniques—from strategic sample preparation to high-resolution separation and specific detection—forms a robust, integrated platform essential for the rigorous study of beta-dimorphecolic acid in its native biological context. researchgate.net

Integrated TechniqueStrengthsTypical Application for beta-Dimorphecolic Acid
GC-MS High chromatographic resolution for isomers; extensive spectral libraries for identification.Identification and quantification of derivatized (FAME, TMS-ether) beta-dimorphecolic acid in seed oils and other extracts. researchgate.netekb.eg
Reversed-Phase LC-MS/MS Analyzes underivatized compounds; high sensitivity and specificity (with MS/MS); suitable for complex biological fluids. nih.govlcms.czQuantification of beta-dimorphecolic acid in metabolomics studies of serum, plasma, and tissue extracts. nih.gov
Multi-Column LC-MS Provides comprehensive profiling by using different separation mechanisms (e.g., RP and HILIC) on the same extract. nih.govCharacterizing the entire lipidome of a natural product, placing beta-dimorphecolic acid in its broader metabolic context.
SPE-LC-MS Reduces sample complexity and matrix interference, leading to more accurate quantification. rsc.orgIsolating the hydroxy fatty acid class from a crude plant or microbial extract before detailed LC-MS analysis.

Biological and Ecological Functions of Beta Dimorphecolic Acid

Antimicrobial Activities

Beta-dimorphecolic acid has been identified as having notable antimicrobial properties, particularly against certain fungi and bacteria.

Research has shown that beta-dimorphecolic acid, along with other oxylipins, exhibits antifungal activity against various plant pathogens. In in-vitro studies, it has been evaluated against a range of fungi including Colletotrichum fragariae, Colletotrichum gloeosporioides, Colletotrichum acutatum, Botrytis cinerea, Fusarium oxysporum, Phomopsis obscurans, and Phomopsis viticola. researchgate.net The Phomopsis species were found to be particularly sensitive to these compounds. researchgate.net For instance, at 120 hours of treatment, the IC50 value for beta-dimorphecolic acid against P. obscurans was determined to be 1.0 µM. researchgate.net The use of fatty acids and their derivatives as antifungal agents is a growing area of interest due to their potential as more natural and environmentally friendly alternatives to synthetic fungicides. nih.gov

Beta-dimorphecolic acid has demonstrated inhibitory effects on the growth of Gram-positive bacteria. researchgate.net In agar (B569324) plate diffusion tests, it was shown to be active against Staphylococcus aureus. researchgate.net The minimal inhibition concentration (MIC) against Staphylococcus aureus SBUG 11 was found to be 100 µg/ml. researchgate.net Studies on related hydroxy fatty acids have shown similar antibacterial effects against other Gram-positive bacteria like Bacillus subtilis and Micrococcus flavus. researchgate.net

While direct studies on beta-dimorphecolic acid's effect on Helicobacter pylori are limited, research on other fatty acid derivatives from mushrooms has shown significant anti-H. pylori activity. researchgate.netdntb.gov.ua For example, a related compound, (10E,12E)-9-oxo-10,12-octadecadienoic acid, exhibited strong inhibitory activity against H. pylori strain 51. researchgate.netdntb.gov.ua This suggests that the structural motifs present in these fatty acids could be valuable in developing new antibiotics against this pathogenic bacterium. researchgate.netdntb.gov.ua The general antibacterial activity of fatty acids is often more pronounced against Gram-positive bacteria. core.ac.ukfrontiersin.org

The primary mechanism of antibacterial action for many fatty acids, including likely beta-dimorphecolic acid, is the disruption of the bacterial cell membrane. core.ac.uk Their amphipathic nature allows them to insert into the lipid bilayer, which can lead to increased membrane fluidity and permeability. core.ac.ukmdpi.com This disruption can cause the leakage of essential cellular components, ultimately leading to cell lysis. core.ac.ukmdpi.com Furthermore, fatty acids can interfere with vital membrane-associated processes such as the electron transport chain and oxidative phosphorylation, which are crucial for bacterial energy production. core.ac.ukmdpi.com Inhibition of membrane-bound enzymes is another significant mechanism by which these lipids exert their antibacterial effects. mdpi.com

Antioxidant Potential and Free-Radical Scavenging Activity

Beta-dimorphecolic acid has been identified as having free-radical-scavenging properties. researchgate.netscispace.com In one study, its in vitro free-radical-scavenging capacity was evaluated using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay. researchgate.net The antioxidant activity of fatty acids is significant as they can help protect cells from damage caused by reactive oxygen species (ROS). nih.govmdpi.com ROS can lead to lipid peroxidation, a process that damages cell membranes. frontiersin.org By scavenging free radicals, antioxidant compounds like beta-dimorphecolic acid can mitigate this damage. scispace.comnih.gov

Roles in Plant Defense and Interspecies Interactions

Unsaturated fatty acids and their derivatives, known as oxylipins, play crucial roles in plant defense against various biotic and abiotic stresses. frontiersin.org These compounds are involved in signaling pathways that lead to the activation of defense mechanisms. scialert.net

Allelopathy refers to the chemical interactions between plants, where one plant releases biochemicals (allelochemicals) that influence the growth and development of neighboring plants. nih.govuken.krakow.pl Fatty acids and their derivatives can act as allelochemicals. nih.govresearchgate.net When released into the environment, for example through root exudates or decomposition of plant matter, these compounds can inhibit the germination and growth of other plants. researchgate.netmdpi.com This can alter the species composition within a plant community and is a mechanism by which some plants compete for resources. nih.govmdpi.com The allelopathic effects of fatty acids can also impact soil nutrient availability and microbial activity. nih.gov These interactions are a key component of plant-insect and plant-plant interactions, influencing ecosystem dynamics. as-proceeding.comoup.com

Interactive Data Tables

Table 1: Antifungal Activity of beta-Dimorphecolic Acid against Plant Pathogens

Fungus IC50 (µM) at 120h
Phomopsis obscurans 1.0
Phomopsis viticola -
Colletotrichum fragariae -
Colletotrichum gloeosporioides -
Colletotrichum acutatum -
Botrytis cinerea -
Fusarium oxysporum -

Data derived from in vitro dose-response studies. researchgate.net

Table 2: Antibacterial Activity of beta-Dimorphecolic Acid

Bacterium Test Method Result
Staphylococcus aureus SBUG 11 Agar plate diffusion MIC: 100 µg/ml

MIC: Minimal Inhibitory Concentration. researchgate.net

Future Directions and Research Opportunities

Exploration of Undiscovered Biosynthetic Pathways and Enzymes

The known biosynthetic pathway of dimorphecolic acid in Dimorphotheca sinuata involves the coordinated action of two divergent Δ12-oleic acid desaturases, DsFAD2-1 and DsFAD2-2. nih.gov DsFAD2-1 first converts oleic acid to the trans-Δ12 isomer of linoleic acid. nih.gov Subsequently, DsFAD2-2, a bifunctional enzyme, catalyzes the conversion of the Δ9 double bond of this trans-linoleic acid isomer into a C-9 hydroxyl group and a trans-Δ10 double bond, yielding dimorphecolic acid. nih.govresearchgate.net This pathway, involving the evolution of two distinct desaturases for the synthesis of an unusual fatty acid, is considered unprecedented in plants. nih.govresearchgate.net

However, the complete enzymatic machinery and regulatory networks governing this process remain to be fully elucidated. Future research could focus on:

Identifying Novel Enzyme Families: While FAD2-like enzymes are key, other enzyme families, such as those from the cytochrome P450 superfamily, are known to be involved in fatty acid hydroxylation and may play a role in the biosynthesis of β-dimorphecolic acid or its isomers in other organisms. d-nb.infonih.gov Investigating the transcriptomes and proteomes of plants known to produce hydroxy fatty acids could reveal novel desaturases, hydroxylases, or related enzymes.

Characterizing Regulatory Mechanisms: Understanding how the expression and activity of biosynthetic enzymes like DsFAD2-1 and DsFAD2-2 are regulated is crucial. This includes studying transcription factors, post-translational modifications, and the potential role of substrate channeling within the cell.

Exploring Alternative Pathways: While the pathway in Dimorphotheca is established, other organisms may utilize different enzymatic strategies to produce β-dimorphecolic acid or its stereoisomers. Comparative genomics and metabolomics across various plant species could uncover alternative or modified biosynthetic routes. For instance, the β-oxidation cycle, which is typically degradative, has been engineered to operate in reverse for the synthesis of various molecules and could be explored for its potential in producing fatty acid derivatives. nih.gov

Development of Novel Synthetic Strategies for Stereoisomers and Analogues

The precise stereochemistry of β-dimorphecolic acid is critical for its biological function. The development of versatile and efficient synthetic strategies is paramount for producing specific stereoisomers and novel analogues for detailed biological evaluation.

An enantioselective synthesis of β-dimorphecolic acid has been reported, which utilizes a diastereoselective reduction of a ketone intermediate. cam.ac.ukrsc.org This method creates all the necessary stereochemical elements of the molecule. cam.ac.ukrsc.org Further research in this area could involve:

Stereocontrolled Synthesis: Developing new catalytic methods to control the stereochemistry at each chiral center and double bond will be essential. This could involve leveraging advances in asymmetric catalysis, including enzymatic and chemo-catalytic approaches.

Analogue Development: The synthesis of a diverse library of β-dimorphecolic acid analogues with modifications to the alkyl chain length, degree of unsaturation, and position and configuration of the hydroxyl group would be invaluable. These analogues could be used to probe structure-activity relationships and potentially lead to compounds with enhanced or novel biological activities. For example, methods for preparing ester derivatives of fatty acids for chromatographic analysis are well-established and could be adapted for creating analogues. aocs.org

Combinatorial and Biosynthetic Engineering: Combining chemical synthesis with biosynthetic approaches could offer a powerful strategy. For instance, engineered microorganisms could be used to produce key precursors that are then chemically modified to generate a wide range of analogues. The reversal of the β-oxidation cycle in engineered E. coli has already been shown to be a viable platform for synthesizing various alcohols and carboxylic acids. nih.gov

Advanced Mechanistic Studies of Biological Activities in vitro and in Relevant in vivo (Non-Human) Models

While some biological activities of dimorphecolic acid have been reported, including anti-inflammatory and potential anti-cancer effects, the underlying molecular mechanisms are not fully understood. nih.govdntb.gov.ua Future research should focus on:

In vitro Mechanistic Elucidation: Detailed in vitro studies using various cell lines are needed to pinpoint the specific molecular targets and signaling pathways modulated by β-dimorphecolic acid. This includes investigating its effects on key inflammatory pathways like NF-κB, its interaction with nuclear receptors such as PPARs, and its influence on cell cycle regulation and apoptosis. dntb.gov.uahmdb.ca For instance, α-dimorphecolic acid has been shown to be an agonist for the G protein-coupled receptor G2A. hmdb.ca

In vivo Studies in Non-Human Models: To understand the physiological relevance of the in vitro findings, studies in appropriate non-human animal models are crucial. These models can be used to assess the efficacy of β-dimorphecolic acid in various disease contexts, such as inflammatory disorders and cancer. Optical imaging techniques with fluorescently labeled fatty acid analogues could be employed for in vivo tracking of uptake and metabolism. nih.gov

Comparative Studies with Stereoisomers: A systematic comparison of the biological activities of different stereoisomers of dimorphecolic acid is essential to determine the impact of stereochemistry on function. This will provide valuable insights into the specific structural requirements for target engagement and biological response.

Application of Metabolomics and Proteomics in Elucidating Biological Roles

Metabolomics and proteomics are powerful "omics" technologies that can provide a global view of the molecular changes induced by β-dimorphecolic acid, shedding light on its biological roles.

Metabolomic Profiling: Untargeted and targeted metabolomics can identify the metabolic pathways significantly altered by β-dimorphecolic acid treatment in cells or organisms. This can reveal how it impacts central carbon metabolism, lipid metabolism, and other key metabolic networks. nih.govresearchgate.net For example, metabolomic studies have implicated α-dimorphecolic acid in the context of nonalcoholic fatty liver disease. nih.govresearchgate.net

Proteomic Analysis: Proteomics can identify changes in protein expression and post-translational modifications in response to β-dimorphecolic acid. nih.govmdpi.com This can help to identify its direct protein targets and the downstream signaling cascades it activates or inhibits. For instance, proteomics could be used to study its effect on proteins involved in inflammation or cell proliferation. dntb.gov.uafrontiersin.org

Integrated Omics Approaches: Combining metabolomics, proteomics, and transcriptomics will provide a more comprehensive and systems-level understanding of the biological functions of β-dimorphecolic acid. This integrated approach can help to construct detailed molecular networks and identify key nodes that are critical for its observed effects.

Investigation of Ecological Significance and Bioremediation Potential

The role of β-dimorphecolic acid in the natural environment and its potential for environmental applications are largely unexplored areas of research.

Ecological Roles: As a plant-derived fatty acid, β-dimorphecolic acid may have ecological functions, such as acting as a defense compound against herbivores or pathogens, or as a signaling molecule in plant-microbe interactions. researchgate.net Fatty acids are known to have allelopathic effects, influencing the growth of other plants. researchgate.net Investigating its presence and concentration in different plant tissues and its effects on various organisms in the ecosystem will be important.

Bioremediation Potential: The unique structure of β-dimorphecolic acid, with its hydroxyl group and conjugated double bonds, suggests it could be a substrate for microbial degradation. Research could focus on identifying microorganisms capable of metabolizing this compound and evaluating its potential use in the bioremediation of contaminated environments. mdpi.commdpi.com The development of acid-tolerant bacterial strains could enhance bioremediation efforts in acidic industrial wastewater. frontiersin.org

Q & A

Q. What are the established methods for synthesizing and characterizing beta-Dimorphecolic Acid (9(S)-HODE) in laboratory settings?

Beta-Dimorphecolic Acid synthesis typically involves enzymatic oxidation of linoleic acid via lipoxygenase pathways or chemical synthesis using stereospecific catalysts. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. Researchers must report retention times, solvent systems, and spectral data (e.g., 1^1H NMR peaks at δ 5.4–5.6 ppm for conjugated dienes) to ensure reproducibility .

Q. How is beta-Dimorphecolic Acid quantified in biological matrices, and what validation parameters are critical for accuracy?

Quantification often employs LC-MS/MS with deuterated internal standards (e.g., d4-9(S)-HODE) to correct for matrix effects. Key validation parameters include linearity (R² > 0.99), limit of detection (LOD < 1 ng/mL), intraday/interday precision (CV < 15%), and recovery rates (80–120%). Calibration curves should span physiologically relevant concentrations (1–500 ng/mL) .

Q. What are the known biological roles of beta-Dimorphecolic Acid in inflammatory pathways?

Beta-Dimorphecolic Acid modulates inflammation by competitively inhibiting cyclooxygenase (COX-2) and 5-lipoxygenase (5-LOX) enzymes, reducing prostaglandin E2 (PGE2) and leukotriene B4 (LTB4) production. In vitro studies use primary macrophages or neutrophil models with LPS/IFN-γ stimulation, measuring cytokine secretion (e.g., IL-6, TNF-α) via ELISA .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for beta-Dimorphecolic Acid across different experimental models?

Discrepancies may arise from variations in cell lines (e.g., RAW264.7 vs. THP-1), assay conditions (e.g., serum-free media altering compound stability), or metabolite interference. A meta-analysis approach with standardized protocols (e.g., CONSORT guidelines) and sensitivity analyses (e.g., subgrouping by cell type or dosage) is recommended. Cross-validation using knockout models (e.g., COX-2/^{-/-}) can isolate mechanistic pathways .

Q. What advanced analytical techniques are suitable for studying beta-Dimorphecolic Acid’s stereochemical stability under physiological conditions?

Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) or circular dichroism (CD) spectroscopy can monitor racemization. Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation kinetics. Computational modeling (e.g., density functional theory) predicts enantiomer-specific interactions with enzymatic binding pockets .

Q. How should researchers design in vivo studies to evaluate beta-Dimorphecolic Acid’s pharmacokinetics and tissue distribution?

Use radiolabeled 14^{14}C-beta-Dimorphecolic Acid in rodent models, with serial blood/tissue sampling (0–24h post-dose). Pharmacokinetic parameters (Cmax_{max}, Tmax_{max}, AUC) should be analyzed using non-compartmental methods (WinNonlin®). Tissue homogenates require SPE purification before LC-MS analysis to avoid lipid interference .

Q. What statistical methods are appropriate for analyzing dose-response relationships in beta-Dimorphecolic Acid toxicity studies?

Nonlinear regression (e.g., Hill equation) models IC50_{50}/EC50_{50} values. For clustered data (e.g., multiple observations per animal), mixed-effects models with random intercepts account for intra-subject variability. Survival analyses (Kaplan-Meier with log-rank tests) are used for longitudinal toxicity endpoints .

Methodological Guidance

Q. How can researchers ensure reproducibility when scaling up beta-Dimorphecolic Acid synthesis?

Document reaction parameters (temperature, solvent purity, catalyst batch) and use quality-by-design (QbD) principles. Pilot-scale batches (1–10 g) should undergo intermediate testing (e.g., FTIR for functional groups) and comparability assessments against small-scale syntheses .

Q. What are the best practices for curating and annotating spectral data for beta-Dimorphecolic Acid in public databases?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw NMR/MS data in repositories like MetaboLights (MTBLS accession numbers) with metadata annotations (e.g., collision energy, ionization mode) .

Q. How can computational tools enhance mechanistic studies of beta-Dimorphecolic Acid’s molecular targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding affinities to COX-2 or PPARγ. Pathway enrichment analysis (KEGG, Reactome) integrates omics data to identify upstream/downstream regulators .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.